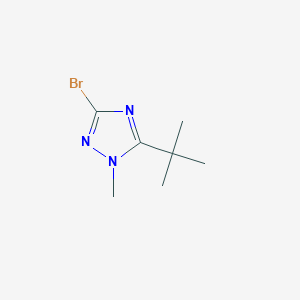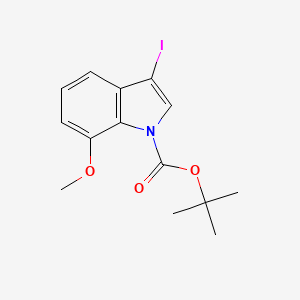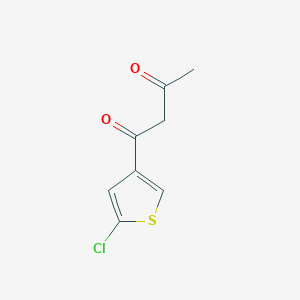![molecular formula C9H3N3O2 B13075086 Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
Pyrrolo[2,3-g]indazole-7,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione is a heterocyclic compound that belongs to the class of indazoles This compound is characterized by its unique fused ring structure, which includes both pyrrole and indazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond, utilizing oxygen as the terminal oxidant . Another approach involves the use of reductive cyclization reactions, where the formation of C-N and N-N bonds occurs without the need for a catalyst or solvent .
Industrial Production Methods: Industrial production of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione may leverage scalable and sustainable methods. A practical approach involves the use of a Cu/Fe co-catalyst system that operates at moderate temperatures (around 50°C) in an aqueous medium. This method is environmentally benign and allows for easy product isolation .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Electrophilic Substitution: Reactions such as the Vilsmeier-Haack and Mannich reactions typically occur at the 3 and 8 positions of the compound.
Oxidation and Reduction: These reactions can be facilitated by common oxidizing and reducing agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione exerts its effects involves the inhibition of specific molecular targets. For example, it can inhibit neuraminidases, which are enzymes that facilitate the spread of viral infections. The compound forms stable complexes with the active sites of these enzymes, thereby preventing their activity . Molecular dynamic simulations have shown that the ethyl ester moiety and hydroxy groups in the compound contribute to its binding affinity .
Comparación Con Compuestos Similares
Pyrrolo[2,3-e]indazole: Known for its dual activity against viral and bacterial neuraminidases.
Pyrrolo[2,3-f]indole: Exhibits similar electrophilic substitution reactions and has been studied for its antimicrobial properties.
Pyrrolo[3,2-e]indole: Another compound with a similar structure, known for its electrophilic substitution reactions.
Uniqueness: Its unique fused ring structure also contributes to its distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C9H3N3O2 |
|---|---|
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
pyrrolo[2,3-g]indazole-7,8-dione |
InChI |
InChI=1S/C9H3N3O2/c13-8-6-5(11-9(8)14)2-1-4-3-10-12-7(4)6/h1-3H |
Clave InChI |
JPVRTIFGDCYCEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)C(=O)C2=C3C1=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


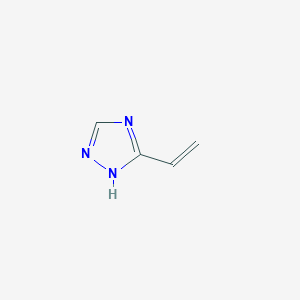
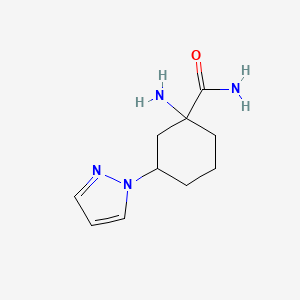

![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)
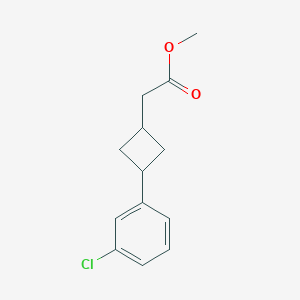
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
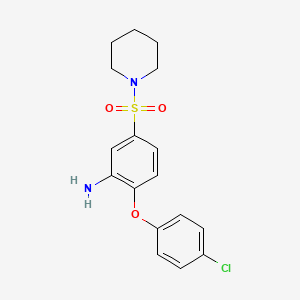
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

